piperidin-4-yl 2,2-diphenylacetate hydrochloride piperidin-4-yl 2,2-diphenylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 124065-55-0
VCID: VC11504730
InChI: InChI=1S/C19H21NO2.ClH/c21-19(22-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18,20H,11-14H2;1H
SMILES:
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol

piperidin-4-yl 2,2-diphenylacetate hydrochloride

CAS No.: 124065-55-0

Cat. No.: VC11504730

Molecular Formula: C19H22ClNO2

Molecular Weight: 331.8 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

piperidin-4-yl 2,2-diphenylacetate hydrochloride - 124065-55-0

Specification

CAS No. 124065-55-0
Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
IUPAC Name piperidin-4-yl 2,2-diphenylacetate;hydrochloride
Standard InChI InChI=1S/C19H21NO2.ClH/c21-19(22-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18,20H,11-14H2;1H
Standard InChI Key TXKCMPWPSXHLKS-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) esterified at the 4-position with 2,2-diphenylacetic acid. The hydrochloride salt form arises from protonation of the piperidine nitrogen, enhancing solubility in polar solvents . Key structural features include:

  • Piperidine ring: Adopts a chair conformation, with the ester group occupying an equatorial position.

  • Diphenylacetate moiety: Two phenyl groups attached to a central acetate group, creating a sterically hindered environment.

  • Hydrochloride counterion: Ionically bonded to the protonated piperidine nitrogen.

The molecular formula is C₁₉H₂₂ClNO₂ (base: C₁₉H₂₁NO₂; HCl: 36.46 g/mol), yielding a molecular weight of 331.86 g/mol .

Spectroscopic and Computational Data

  • SMILES: C1CNCCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

  • InChI Key: RFAAOXVGACLKHF-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS):

Adductm/zPredicted CCS (Ų)
[M+H]⁺296.16451172.3
[M+Na]⁺318.14645185.1
[M-H]⁻294.14995177.5

These values, derived from ion mobility spectrometry predictions, aid in analytical characterization .

Synthetic Pathways and Methodologies

Proposed Synthesis Routes

While no direct synthesis of piperidin-4-yl 2,2-diphenylacetate hydrochloride is documented, analogous protocols for related piperidine esters suggest feasible strategies :

  • Esterification of 4-Piperidinol:

    • React 4-piperidinol with diphenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the ester.

    • Protonation with hydrochloric acid yields the hydrochloride salt.

  • Adaptation from Patent CN104003929A:

    • Step 1: Protect 4-piperidinecarboxylic acid via acetylation.

    • Step 2: Convert to an acyl chloride intermediate.

    • Step 3: Esterify with diphenylmethanol.

    • Step 4: Deprotect and isolate the hydrochloride salt .

Critical Reaction Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) favor esterification.

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Purification: Recrystallization from ethanol/water mixtures enhances purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in water (>50 mg/mL) due to ionic character; moderate solubility in ethanol and methanol.

  • Stability: Stable under inert atmospheres at room temperature; hydrolyzes under strongly acidic or basic conditions.

Pharmacological and Biological Considerations

In Silico Predictions

  • LogP: 3.8 (indicative of moderate lipophilicity).

  • Blood-Brain Barrier Permeability: Predicted penetration due to piperidine’s tertiary amine structure.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s ester and piperidine motifs are common in drug design, particularly for:

  • Neurological Agents: Potential antagonism of neurotransmitter receptors.

  • Antispasmodics: Structural analogs are used in urinary incontinence therapies.

Analytical Chemistry

  • Reference Standard: For mass spectrometry calibration using its predicted CCS values .

  • Chiral Resolution: The piperidine ring’s asymmetry may aid in chromatographic separations.

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate receptor affinity.

  • Crystallography: X-ray analysis to confirm solid-state structure.

  • Process Optimization: Scalable synthesis for industrial applications.

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